molecular formula C7H11ClN2O B6151677 3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride CAS No. 2301857-13-4

3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride

Cat. No.: B6151677
CAS No.: 2301857-13-4
M. Wt: 174.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research. The compound’s structure features a pyridine ring substituted with an aminomethyl group and a methyl group, making it a versatile building block for synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and formaldehyde.

    Reaction with Formaldehyde: The 4-methylpyridine is reacted with formaldehyde in the presence of a suitable catalyst to introduce the aminomethyl group.

    Cyclization: The intermediate product undergoes cyclization to form the pyridin-2(1h)-one structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridin-2(1h)-one to its dihydro derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Dihydro derivatives of the pyridin-2(1h)-one.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-1H-indol-2-ol hydrochloride
  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride

Uniqueness

3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(aminomethyl)-4-methyl-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-2-3-9-7(10)6(5)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQLMEJTOJNUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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